Bruceine E

Vue d'ensemble

Description

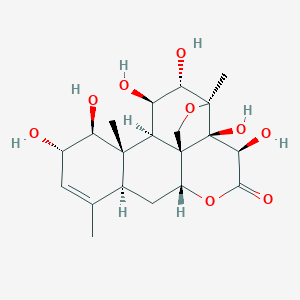

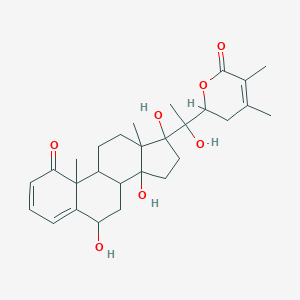

Molecular Structure Analysis

The molecular structure of Bruceine E includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Bruceine E molecule contains a total of 61 bond(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of Bruceine E include its molecular weight of 412.43 and its chemical formula of C20H28O9 .Applications De Recherche Scientifique

Anti-Cancer Properties

Bruceine E, derived from Brucea javanica, has been widely used to treat various types of cancer . The formulation of the oil (Brucea javanica oil) has demonstrated effectiveness in clinical settings .

Anti-Bacterial Activity

Pharmacological studies have revealed that chemical compounds derived from B. javanica, including Bruceine E, exhibit anti-bacterial properties .

Anti-Diabetic Effects

Bruceine E also shows potential in the treatment of diabetes. It is one of the chemical constituents that have been found to exhibit anti-diabetic effects .

Treatment of Intestinal Inflammation and Diarrhea

Traditionally, Brucea javanica has been used in Chinese medicine for the treatment of intestinal inflammation and diarrhea . Bruceine E, as a major constituent, contributes to these therapeutic effects.

Malaria Treatment

Brucea javanica, and by extension Bruceine E, has been used to treat malaria. This traditional pharmacological effect has been recorded in the Chinese Pharmacopoeia .

Treatment of Warts and Corns

Brucea javanica is also applied topically for the treatment of warts and corns . Bruceine E, being a major constituent, plays a role in this application.

Mécanisme D'action

Target of Action

Bruceine E, a quassinoid isolated from the seeds of Brucea javanica, has been found to exhibit hypoglycemic effects . . It’s worth noting that a related compound, Bruceine D, has been reported to target Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1)

Mode of Action

It has been suggested that bruceine e exhibits a blood glucose-lowering effect in both non-diabetic mice and streptozotocin (stz)-induced diabetic rats . The specific interactions between Bruceine E and its targets that lead to these effects are yet to be elucidated.

Biochemical Pathways

For instance, Bruceine D has been reported to inhibit cell proliferation and induce cell cycle arrest at the S phase in gastric cancer cells . It also impacts cell cycle-related proteins by regulating the expression of P27, a protein bridging the PI3K/Akt signaling pathway with cycle-related proteins . Whether Bruceine E affects similar pathways needs further investigation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bruceine E is currently limited. A related compound, brucine, has been reported to be quickly eliminated after percutaneous absorption

Result of Action

Bruceine E has been reported to have a blood glucose-lowering effect in both non-diabetic mice and STZ-induced diabetic rats . This suggests that Bruceine E may have potential therapeutic applications in the management of diabetes.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Bruceine E . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXITHPYBBXZRG-QYUWQHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bruceine E | |

CAS RN |

21586-90-3 | |

| Record name | (1β,2α,11β,12α,15β)-13,20-Epoxy-1,2,11,12,14,15-hexahydroxypicras-3-en-16-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21586-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

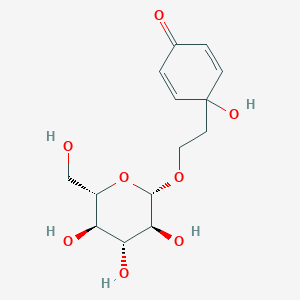

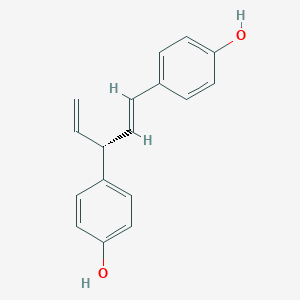

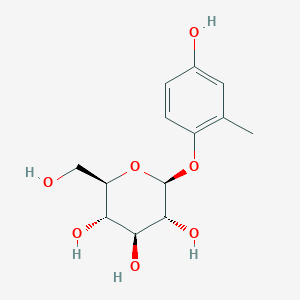

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

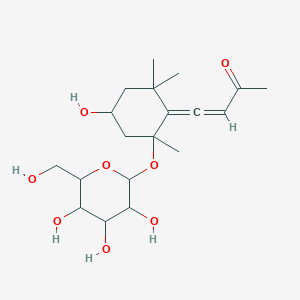

![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B211781.png)

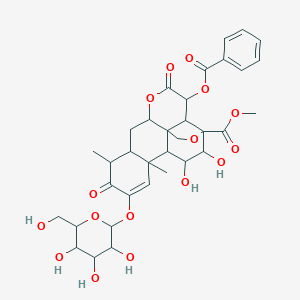

![Methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B211787.png)

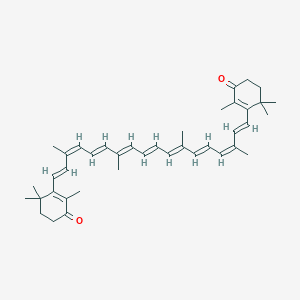

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)